(S)-3,7-Bis(((benzyloxy)carbonyl)amino)heptanoic acid
Overview
Description
“(S)-3,7-Bis(((benzyloxy)carbonyl)amino)heptanoic acid” is a complex organic compound. It contains a carboxylic acid group (COOH) and two benzyloxy carbonyl amino groups attached to a heptanoic acid backbone . The presence of the carboxylic acid group and the amino groups suggest that this compound may have properties similar to those of amino acids .
Scientific Research Applications
Synthesis and Labeling Applications
An improved method for 14C-labeling of L-DOPS, a norepinephrine precursor, highlights the utility of compounds related to (S)-3,7-bis(((benzyloxy)carbonyl)amino)heptanoic acid in radiolabeling for mammalian metabolic studies. This method involves condensation and catalytic hydrogenation steps, offering a high overall yield, demonstrating the compound's role in creating medically relevant tracers (Kurosawa & Nishioka, 1996).
Synthetic Building Blocks
The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid from related bis(amino)heptanoic acid derivatives underscores their importance as building blocks in organic synthesis . These compounds are essential for constructing complex molecules, demonstrating the critical role of this compound derivatives in synthetic chemistry (Adamczyk & Reddy, 2001).
Chemical Synthesis and Drug Design
The role of bis(amino)heptanoic acid derivatives in the synthesis of homochiral acyclic mono- and bis(α-amino acids) further showcases their application in creating compounds for biochemistry and drug design. These syntheses involve ring-opening reactions followed by acid hydrolysis, highlighting the compound's versatility in generating bioactive molecules (Bělohradský et al., 2003).
Calcium Indicators and Buffers
In biochemistry, derivatives of this compound have been used to develop new calcium indicators and buffers with high selectivity against magnesium and protons. This innovative approach provides tools for biological research, especially in studies involving calcium signaling (Tsien, 1980).
Properties
IUPAC Name |
(3S)-3,7-bis(phenylmethoxycarbonylamino)heptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c26-21(27)15-20(25-23(29)31-17-19-11-5-2-6-12-19)13-7-8-14-24-22(28)30-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXXCGBSEMSKNB-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.